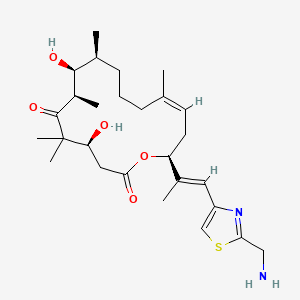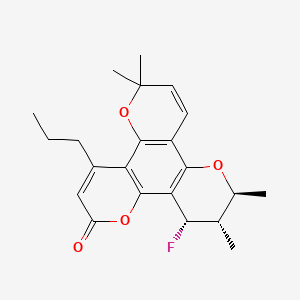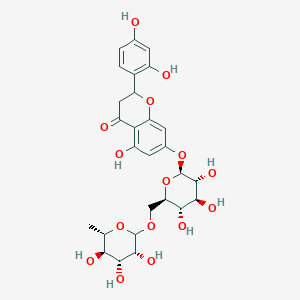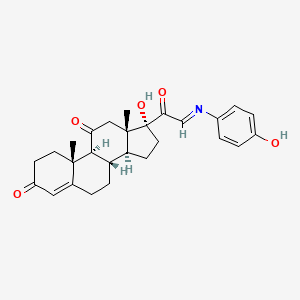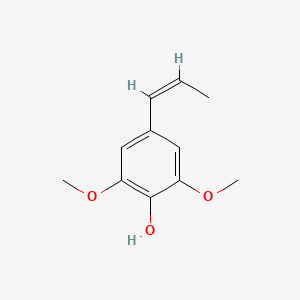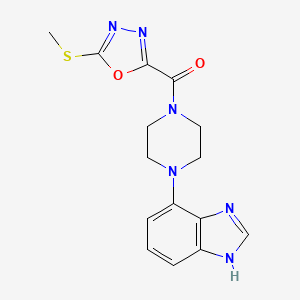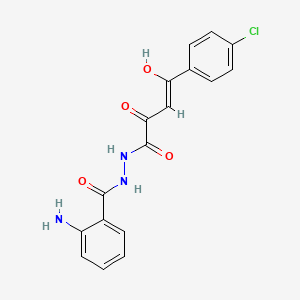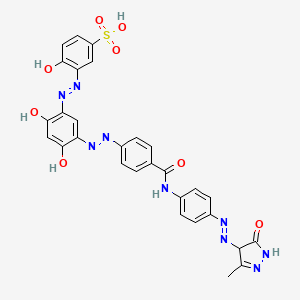
3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups, which are responsible for its intense coloration, making it useful in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl moiety. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Azo Coupling Reactions: The pyrazole derivative is then subjected to azo coupling reactions with various diazonium salts. These reactions are typically carried out in an alkaline medium to facilitate the formation of azo bonds.
Sulphonation: The final step involves the sulphonation of the aromatic ring, which is achieved by treating the compound with sulfuric acid or oleum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or filtration to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo groups can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various analytical techniques. Its intense coloration makes it suitable for use in spectrophotometric analysis.
Biology
In biological research, the compound can be used as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine
Industry
In the industrial sector, this compound is primarily used in the manufacture of dyes and pigments. Its vibrant color properties make it valuable in textile, ink, and paint industries.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo bonds can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid
- 2,4-Dihydroxyphenylazo-4-hydroxybenzenesulphonic acid
- 4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenylamine
Uniqueness
The uniqueness of 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid lies in its multiple azo groups and the presence of both hydroxyl and sulfonic acid functional groups. These features contribute to its intense coloration and reactivity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
84963-11-1 |
|---|---|
Formule moléculaire |
C29H23N9O8S |
Poids moléculaire |
657.6 g/mol |
Nom IUPAC |
3-[[2,4-dihydroxy-5-[[4-[[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C29H23N9O8S/c1-15-27(29(43)38-31-15)37-33-19-8-6-17(7-9-19)30-28(42)16-2-4-18(5-3-16)32-34-22-13-23(26(41)14-25(22)40)36-35-21-12-20(47(44,45)46)10-11-24(21)39/h2-14,27,39-41H,1H3,(H,30,42)(H,38,43)(H,44,45,46) |
Clé InChI |
CLGCCWRIRMVLNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4O)O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
